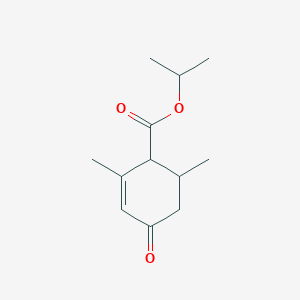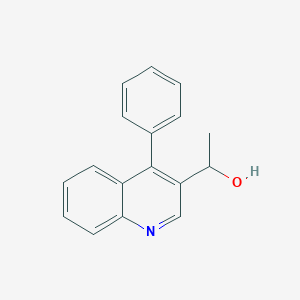![molecular formula C17H22N5O13P3 B13876952 [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor, which is a promising target for cancer treatment .
Méthodes De Préparation
The synthesis of [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine scaffold, followed by the introduction of the benzyl and amino groups. The final steps involve the formation of the oxolan ring and the attachment of the phosphoryl groups. Reaction conditions often include the use of acetic anhydride and pyridine under reflux for 2 hours .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The phosphoryl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acids.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[3,4-d]pyrimidines, and phosphonic acids .
Applications De Recherche Scientifique
[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK2 inhibitor, which can selectively target tumor cells.
Medicine: Due to its inhibitory effects on CDK2, it is being researched as a potential anticancer agent.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved include the active site of CDK2, where the compound forms essential hydrogen bonds with key amino acids such as Leu83 .
Comparaison Avec Des Composés Similaires
Similar compounds to [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and are also studied for their CDK2 inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and exhibit similar biological activities.
Thioglycoside derivatives: These compounds are also designed as CDK2 inhibitors and show significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural modifications that enhance its binding affinity and selectivity towards CDK2, making it a potent anticancer agent .
Propriétés
Formule moléculaire |
C17H22N5O13P3 |
|---|---|
Poids moléculaire |
597.3 g/mol |
Nom IUPAC |
[[5-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N5O13P3/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(24)13(23)11(33-17)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h1-5,8,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H2,18,19,20)(H2,25,26,27) |
Clé InChI |
ZJFXXUXEJRUXPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



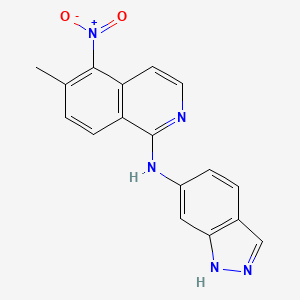

![N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide](/img/structure/B13876894.png)
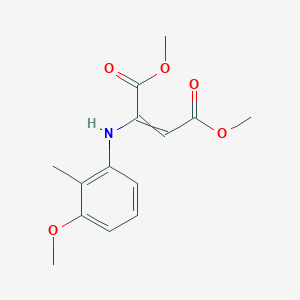
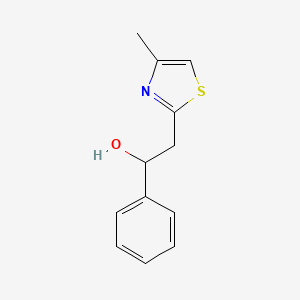
![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
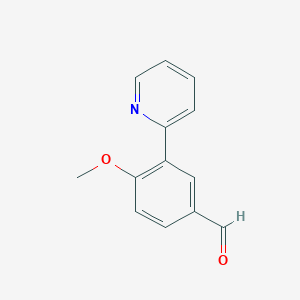
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
